(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine

説明

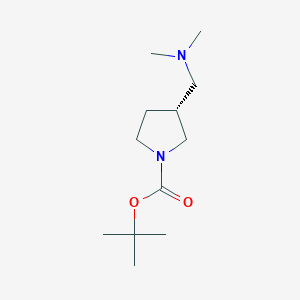

®-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a dimethylamino methyl group and a tert-butoxycarbonyl (Boc) protecting group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available ®-3-pyrrolidinol.

Protection: The hydroxyl group is protected using a tert-butoxycarbonyl (Boc) group, forming ®-1-Boc-3-pyrrolidinol.

Substitution: The protected pyrrolidinol undergoes a substitution reaction with dimethylamine in the presence of a suitable base, such as sodium hydride, to yield ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Types of Reactions:

Oxidation: ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as alkyl halides, under basic conditions.

Major Products:

Oxidation: N-oxides.

Reduction: Corresponding amine.

Substitution: Substituted pyrrolidine derivatives.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine serves as a crucial building block in the synthesis of complex organic molecules. Its structural features allow it to be utilized in the development of chiral ligands and catalysts. This compound is particularly valuable in asymmetric synthesis, where it contributes to the formation of enantiomerically pure products, which are essential in pharmaceuticals and agrochemicals.

Examples of Synthetic Applications

- Chiral Ligands : Used in the creation of various chiral ligands for asymmetric catalysis, enhancing reaction selectivity.

- Pharmaceutical Intermediates : Acts as an intermediate in the synthesis of biologically active compounds, including potential therapeutic agents .

Biochemical Research

Enzyme Mechanism Studies

In biochemical research, this compound is employed to study enzyme mechanisms. It can serve as a substrate for enzymes involved in amination reactions, providing insights into enzymatic activity and specificity.

Cellular Effects and Signaling Pathways

This compound influences cellular processes by modulating signaling pathways and gene expression. Research indicates that it affects neurotransmitter synthesis, thereby impacting neuronal signaling and potentially offering therapeutic avenues for neurological disorders .

Medicinal Chemistry

Potential Therapeutic Applications

this compound is under investigation for its role as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents aimed at treating conditions such as neurodegenerative diseases .

Case Studies in Drug Development

- Neuroprotective Agents : Studies have shown that derivatives of this compound exhibit neuroprotective properties, making them potential candidates for treating diseases like Alzheimer's and Parkinson's .

- Antitumor Activity : Preliminary research suggests that compounds related to this compound may possess antitumor activity, warranting further exploration in cancer therapy .

Industrial Applications

Fine Chemical Production

In the industrial sector, this compound is utilized in the production of fine chemicals and as an intermediate in synthesizing active pharmaceutical ingredients. Its versatility allows it to be integrated into various manufacturing processes, enhancing efficiency and product quality .

Summary Table of Applications

| Application Area | Specific Uses | Notable Outcomes |

|---|---|---|

| Chemical Synthesis | Building block for chiral ligands | Enhanced selectivity in asymmetric reactions |

| Biochemical Research | Substrate for enzyme studies | Insights into enzyme mechanisms |

| Medicinal Chemistry | Potential drug design for neurological disorders | Neuroprotective properties observed |

| Industrial Applications | Intermediate in fine chemical production | Increased efficiency in pharmaceutical manufacturing |

作用機序

The mechanism of action of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The Boc group provides steric protection, ensuring selective binding to the target.

類似化合物との比較

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine: The enantiomer of the compound, differing in the spatial arrangement of atoms.

1-Boc-3-((dimethylamino)methyl)pyrrolidine: The racemic mixture containing both ® and (S) enantiomers.

1-Boc-3-aminomethylpyrrolidine: Lacks the dimethyl substitution on the amino group.

Uniqueness: ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and selectivity. The presence of the Boc protecting group also enhances its stability and facilitates its use in various synthetic applications.

生物活性

(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound is utilized in the study of enzyme mechanisms and biochemical assays. Its structure allows it to interact with various enzymes, particularly those involved in amination reactions, such as cytochrome P450 enzymes, which are critical for drug metabolism and synthesis of bioactive molecules.

| Property | Description |

|---|---|

| Molecular Formula | C11H20N2O2 |

| Molecular Weight | 216.29 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard laboratory conditions |

2. Cellular Effects

The compound influences various cellular processes, including modulation of cell signaling pathways and gene expression. Notably, it affects enzymes involved in neurotransmitter synthesis, impacting neuronal signaling and potentially offering therapeutic avenues for neurological disorders.

Case Study: Neurotransmitter Modulation

In a study examining the effects of this compound on neurotransmitter levels, researchers found that at specific concentrations, the compound significantly increased serotonin levels in cultured neuronal cells, suggesting its potential as a neuropharmacological agent.

At the molecular level, this compound interacts with biomolecules through binding to specific enzymes and receptors. This binding can lead to either inhibition or activation of their functions. For instance, it has been shown to form stable complexes with certain enzymes, inhibiting their activity.

Mechanism Insights

- Enzyme Interaction : The dimethylamino group can engage in hydrogen bonding, enhancing binding affinity to target enzymes.

- Receptor Modulation : Preliminary studies indicate potential interactions with adrenergic receptors, which could be relevant for metabolic disorders.

4. Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent. Low doses may enhance cellular functions, while higher doses could lead to cytotoxicity and disruption of normal cellular processes.

Table 2: Dosage Effects Observed in Animal Studies

| Dose (mg/kg) | Effect | Observations |

|---|---|---|

| 5 | Enhanced neurotransmitter release | Increased serotonin levels |

| 20 | Cytotoxicity | Cell death observed after 24 hours |

5. Metabolic Pathways

The compound is involved in several metabolic pathways, undergoing enzymatic transformations that facilitate its utilization within biological systems. It can be metabolized through deprotection of the Boc group followed by further enzymatic processing.

6. Transport and Distribution

Transport mechanisms for this compound involve specific transporters that facilitate its uptake into cells. Understanding these mechanisms is crucial for optimizing its therapeutic application and ensuring effective delivery to target sites within the body.

特性

IUPAC Name |

tert-butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5/h10H,6-9H2,1-5H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFCKPUIJBZBQS-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647517 | |

| Record name | tert-Butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859027-48-8 | |

| Record name | tert-Butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。